2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline
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Overview
Description
2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline is a complex organic compound that features a nitro group, a boronate ester, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline typically involves multiple steps:
Borylation: The introduction of the boronate ester group is often carried out using a palladium-catalyzed borylation reaction. This involves the use of bis(pinacolato)diboron and a suitable palladium catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides.
Major Products
Reduction: 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. The nitro group can be reduced to an amine, which can then participate in further reactions. The boronate ester group allows for cross-coupling reactions, and the trifluoromethyl group can influence the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Lacks the boronate ester and trifluoromethyl groups.
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the nitro and trifluoromethyl groups.
5-(Trifluoromethyl)aniline: Lacks the nitro and boronate ester groups.
Properties
IUPAC Name |
2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3N2O4/c1-11(2)12(3,4)23-14(22-11)8-6-10(19(20)21)9(18)5-7(8)13(15,16)17/h5-6H,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAPMWBXGWQTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(F)(F)F)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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